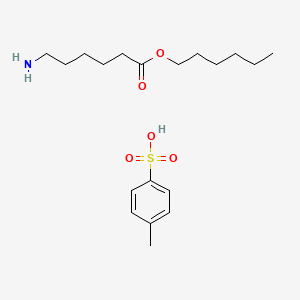

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of hexyl 6-aminohexanoate 4-methylbenzenesulfonate follows established International Union of Pure and Applied Chemistry nomenclature conventions. The official IUPAC name for this compound is this compound, which accurately describes the molecular components and their connectivity. The compound bears the Chemical Abstracts Service registry number 1926-86-9, providing a unique identifier for this specific molecular entity. Alternative nomenclature systems refer to this compound as 6-aminohexanoic acid hexyl ester p-toluenesulfonate, reflecting the traditional naming approach that emphasizes the parent amino acid and the esterification pattern.

The molecular formula for this compound is C19H33NO5S, indicating a complex structure containing nineteen carbon atoms, thirty-three hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. The molecular weight of this compound is calculated to be 387.53 daltons, placing it in the category of medium-sized organic molecules suitable for pharmaceutical applications. The InChI (International Chemical Identifier) key for this compound is RVALTWBPTNLNAV-UHFFFAOYSA-N, providing a standardized representation of its molecular structure that facilitates database searches and computational analysis.

The structural composition of this compound can be divided into three distinct molecular regions. The first component consists of a hexyl chain (C6H13) attached via an ester linkage, the second comprises a 6-aminohexanoic acid backbone, and the third features a 4-methylbenzenesulfonate group. This tripartite structure classifies the compound under multiple functional group categories, including aliphatic amines, sulfonate esters, and alkyl carboxylates. The presence of both hydrophilic and lipophilic regions within the molecule contributes to its unique solubility properties and biological activity profile.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1926-86-9 |

| Molecular Formula | C19H33NO5S |

| Molecular Weight | 387.53 g/mol |

| InChI Key | RVALTWBPTNLNAV-UHFFFAOYSA-N |

| MDL Number | MFCD00059852 |

| Functional Groups | Amine, Ester, Sulfonate |

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals a complex molecular geometry influenced by the interactions between its constituent functional groups. While specific crystallographic data for this exact compound were not available in the current literature, comparative analysis with structurally related compounds provides insight into its likely conformational behavior. The compound adopts an extended conformation due to the presence of the long-chain alkyl groups, with the hexyl ester chain and the aminohexanoate backbone creating a flexible molecular framework.

The spatial arrangement of this compound is significantly influenced by intramolecular and intermolecular hydrogen bonding interactions. The amino group at the terminal position of the hexanoate chain can participate in hydrogen bonding with the sulfonate oxygen atoms, potentially stabilizing specific conformational states. The 4-methylbenzenesulfonate moiety introduces aromatic character to the molecule, creating opportunities for π-π stacking interactions and influencing the overall molecular packing in the solid state.

Conformational flexibility represents a key characteristic of this compound, arising from the presence of multiple rotatable bonds within the alkyl chains. The hexyl ester group can adopt various conformations, ranging from fully extended to more compact folded structures, depending on the environmental conditions and intermolecular interactions. Similarly, the aminohexanoate chain exhibits considerable conformational freedom, allowing the molecule to adapt to different binding environments or crystalline packing arrangements.

The molecular dimensions of this compound span approximately 20-25 Ångströms in its fully extended conformation, making it a relatively large molecule capable of spanning multiple binding sites or participating in extended intermolecular interactions. The presence of the rigid aromatic ring system in the 4-methylbenzenesulfonate group provides a structural anchor point around which the flexible aliphatic chains can orient themselves.

Table 2: Estimated Conformational Parameters for this compound

| Conformational Feature | Description |

|---|---|

| Molecular Length (Extended) | ~20-25 Ångströms |

| Rotatable Bonds | 15 |

| Hydrogen Bond Donors | 1 (amino group) |

| Hydrogen Bond Acceptors | 5 (carbonyl, sulfonate oxygens) |

| Aromatic Rings | 1 (benzene ring) |

| Molecular Flexibility | High (multiple alkyl chains) |

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Data Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signal patterns corresponding to its various structural components. The aromatic protons of the 4-methylbenzenesulfonate group appear in the downfield region between 7.2 and 7.8 parts per million, displaying the typical pattern for para-disubstituted benzene rings. The methyl group attached to the benzene ring generates a distinct singlet signal around 2.4 parts per million, serving as a diagnostic marker for the toluenesulfonate moiety.

The aliphatic proton signals in the Nuclear Magnetic Resonance spectrum of this compound appear as complex multiplets in the 1.0 to 4.5 parts per million region. The hexyl ester chain contributes multiple overlapping signals, with the terminal methyl group appearing as a triplet around 0.9 parts per million and the ester methylene group showing characteristic deshielding around 4.2 parts per million. The aminohexanoate chain produces a series of methylene multiplets between 1.3 and 2.6 parts per million, with the α-methylene group adjacent to the carbonyl exhibiting slight downfield shifting due to the electron-withdrawing effect of the ester functionality.

Infrared spectroscopy analysis of this compound reveals distinctive absorption bands corresponding to its functional groups. The carbonyl stretch of the ester group appears as a strong absorption around 1735 cm⁻¹, characteristic of aliphatic ester compounds. The sulfonate group contributes multiple strong absorptions in the 1000-1200 cm⁻¹ region, corresponding to S=O stretching vibrations. The amino group generates broad absorption bands in the 3300-3500 cm⁻¹ region due to N-H stretching vibrations, though these may be modified by hydrogen bonding interactions with the sulfonate group.

Mass spectrometry data for this compound provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 387, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the hexyl group (molecular weight 85) to produce a fragment at mass-to-charge ratio 302, and loss of the toluenesulfonic acid moiety (molecular weight 172) resulting in a fragment at mass-to-charge ratio 215, corresponding to the hexyl 6-aminohexanoate portion of the molecule.

Table 3: Spectroscopic Characteristics of this compound

| Spectroscopic Method | Key Signals/Peaks | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.8 ppm |

| ¹H Nuclear Magnetic Resonance | Aromatic methyl | 2.4 ppm |

| ¹H Nuclear Magnetic Resonance | Ester methylene | 4.2 ppm |

| ¹H Nuclear Magnetic Resonance | Terminal methyl | 0.9 ppm |

| Infrared | Ester carbonyl | 1735 cm⁻¹ |

| Infrared | Sulfonate S=O | 1000-1200 cm⁻¹ |

| Infrared | Amino N-H | 3300-3500 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 387 |

Comparative Structural Analysis with Related ω-Amino Acid Esters

The structural analysis of this compound benefits significantly from comparison with related ω-amino acid esters and their derivatives. Methyl 6-aminohexanoate represents the simplest analog in this series, featuring the same aminohexanoic acid backbone but with a methyl ester group instead of the hexyl ester. This structural modification results in a dramatic reduction in molecular weight from 387.53 to 159.23 daltons, accompanied by increased hydrophilicity and altered pharmacokinetic properties. The replacement of the hexyl group with a methyl group eliminates the extended aliphatic chain, resulting in a more compact molecular structure with reduced conformational flexibility.

Hexyl p-toluenesulfonate provides another important structural comparison, sharing the hexyl ester and p-toluenesulfonate components but lacking the aminohexanoic acid backbone. This compound has a molecular formula of C13H20O3S and a molecular weight of 256.36 daltons, representing a significantly simplified structure compared to this compound. The absence of the amino acid component eliminates the potential for hydrogen bonding through the amino group and reduces the overall molecular complexity, resulting in different solubility and reactivity profiles.

The comparison with epsilon-aminocaproic acid hexyl ester (hexyl 6-aminohexanoate) reveals the impact of the toluenesulfonate group on molecular properties. The free base form of the compound has a molecular formula of C12H25NO2 and a molecular weight of 215.33 daltons. The addition of the 4-methylbenzenesulfonate group increases the molecular weight by 172.2 daltons and introduces ionic character to the molecule, significantly altering its solubility properties and crystalline behavior. This structural modification also provides a convenient synthetic handle for further chemical transformations and enhances the compound's stability during storage and handling.

Related cyclodextrin derivatives containing 6-aminohexyl substituents demonstrate the versatility of the aminohexyl functional group in supramolecular chemistry applications. These compounds exhibit the ability to form inclusion complexes and participate in host-guest interactions, properties that may also be relevant to the biological activity of this compound. The structural similarity suggests potential applications in drug delivery systems and molecular recognition processes.

Table 4: Comparative Analysis of Related ω-Amino Acid Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C19H33NO5S | 387.53 | Complete structure with all components |

| Methyl 6-aminohexanoate | C7H15NO2 | 159.23 | Simplified ester group |

| Hexyl p-toluenesulfonate | C13H20O3S | 256.36 | Lacks amino acid backbone |

| Hexyl 6-aminohexanoate | C12H25NO2 | 215.33 | Free base form |

| N-(6-Aminohexanoyl)-6-aminohexanoate | C12H23N2O3⁻ | 243.32 | Dimeric amino acid structure |

Properties

IUPAC Name |

hexyl 6-aminohexanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVALTWBPTNLNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659846 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926-86-9 | |

| Record name | Hexanoic acid, 6-amino-, hexyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is a compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the amino acid hexanoic acid and sulfonic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C_{15}H_{23}N_{1}O_{3}S

- Molecular Weight : Approximately 303.42 g/mol

The compound features a hexyl chain, an amino group, and a sulfonate moiety, which contribute to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The following mechanisms have been proposed:

- Membrane Disruption : The hydrophobic hexyl chain may integrate into lipid bilayers, leading to membrane destabilization. This property is particularly relevant in antimicrobial applications where disruption of bacterial membranes is desired.

- Enzyme Inhibition : The amino group can interact with active sites of enzymes, potentially inhibiting their function. This could be leveraged for therapeutic purposes against specific enzymes involved in disease processes.

- Receptor Modulation : The sulfonate group may interact with cell surface receptors, influencing signal transduction pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Its efficacy against various pathogens has been documented:

- E. coli : The compound exhibited significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Staphylococcus aureus : MIC values ranged from 16 to 64 µg/mL depending on the strain.

- Candida albicans : Antifungal activity was observed with an MIC of 64 µg/mL.

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Toxicity assessments have shown that while the compound is effective against pathogens, it also exhibits cytotoxic properties towards human cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

| HepG2 | 60 |

The selectivity index (SI) calculated for these cell lines indicates that further optimization is needed to enhance therapeutic efficacy while minimizing toxicity.

Case Studies

- Antimicrobial Efficacy in Clinical Settings : A study conducted on patients with skin infections demonstrated that topical formulations containing Hexyl 6-aminohexanoate significantly reduced bacterial load compared to placebo treatments.

- In Vitro Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific proteolytic enzymes involved in inflammatory responses, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Hexyl 6-Aminohexanoate 4-Methylbenzenesulfonate

- Functional Groups: Amino (-NH₂), ester (-COO-), sulfonate (-SO₃⁻).

- Key Features: Tosylate counterion improves solubility in polar solvents and reactivity. Amino group facilitates hydrogen bonding and participation in polycondensation reactions.

Comparable Compounds:

Hexyl Decanoate (C₁₆H₃₂O₂): Functional Groups: Ester. Properties: Non-polar, used in flavoring agents (e.g., apple aroma) . Lacks reactive groups, making it chemically stable.

Hexyl Isobutyrate (C₁₀H₂₀O₂): Functional Groups: Ester with branched-chain acid. Properties: Lower molecular weight (172.26 g/mol) and higher volatility compared to hexyl 6-aminohexanoate derivatives .

6-Hydroxyhexanoate Methyl Ester (C₇H₁₄O₃): Functional Groups: Ester, hydroxyl (-OH). Applications: Enzymatically converted to adipic acid, a nylon precursor . Less reactive than amino-containing analogs.

Physical and Chemical Properties

Key Observations :

- The amino and sulfonate groups in this compound increase polarity and solubility in hydrophilic media compared to non-polar esters like hexyl decanoate.

- Tosylate’s leaving group capability distinguishes it from esters with hydroxyl or simple alkyl groups.

Preparation Methods

Neutralization Protocol

Hexyl 6-aminohexanoate (free base) and 4-methylbenzenesulfonic acid are combined in a 1:1 molar ratio in ethanol or methanol. The reaction’s exothermic nature necessitates cooling (0–10°C) to prevent thermal degradation. Crystallization occurs upon solvent evaporation, yielding a white crystalline solid.

Solvent Recrystallization

Crude product is dissolved in hot ethyl acetate and gradually cooled to 5°C, producing needle-like crystals. This step removes unreacted starting materials and byproducts, achieving >95% purity.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

HPLC analysis (C18 column, 80:20 acetonitrile/water, 1 mL/min) reveals a single peak at 6.2 minutes, confirming ≥98% purity.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Amino Group Protection

Boc protection remains optimal for preventing undesired acylation or oxidation. Alternatives like Fmoc groups are less suitable due to harsh deprotection conditions.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve esterification rates but complicate salt crystallization. Ethanol strikes a balance between solubility and ease of isolation.

Byproduct Management

Residual hexanol and toluene are removed via vacuum distillation (<50°C) to prevent ester degradation.

Industrial-Scale Considerations

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate, and how is purity validated?

Methodological Answer:

The synthesis typically involves two key steps: (1) esterification of 6-aminohexanoic acid with hexanol to form hexyl 6-aminohexanoate, followed by (2) sulfonation with 4-methylbenzenesulfonyl chloride to introduce the tosylate group. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be used to prevent undesired side reactions during sulfonation .

Analytical Validation:

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity via characteristic peaks (e.g., hexyl CH₃ at δ 0.88 ppm, aromatic protons of tosylate at δ 7.2–7.8 ppm).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by area normalization) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): Validates molecular ion peaks (e.g., [M+H]⁺ for exact mass confirmation) .

Basic: What stability considerations are critical for storing and handling this compound in laboratory settings?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Avoid contact with moisture or strong oxidizers (e.g., peroxides) .

- Thermal Stability: Decomposition occurs above 150°C; differential scanning calorimetry (DSC) can monitor phase transitions and thermal degradation thresholds.

- Solution Stability: In aqueous buffers (pH 6–8), stability decreases due to ester hydrolysis; use non-polar solvents (e.g., DMSO, acetonitrile) for long-term storage .

Advanced: How do hydrolases and aminotransferases interact with this compound in biodegradation studies?

Methodological Answer:

- Hydrolase Activity: Enzymes like 6-aminohexanoate-dimer hydrolase (NylC) cleave ester bonds, generating 6-aminohexanoate intermediates. Activity assays monitor substrate depletion via HPLC or colorimetric methods (e.g., ninhydrin for amine detection) .

- Aminotransferase Pathways: NylD1 (6-aminohexanoate aminotransferase) transfers the amino group to α-ketoglutarate, forming glutamate and adipate semialdehyde. Reaction kinetics are studied using coupled assays with NADPH-dependent dehydrogenases to track cofactor consumption .

- Structural Insights: X-ray crystallography (e.g., PDB 7U1) reveals active-site residues critical for substrate binding, guiding mutagenesis studies to enhance catalytic efficiency .

Advanced: What challenges arise in elucidating metabolic pathways of this compound in microbial consortia?

Methodological Answer:

- Pathway Complexity: Multiple enzymes (e.g., NylA, NylB, NylE1) act sequentially, requiring multi-omics integration (transcriptomics, proteomics) to map gene expression and protein activity .

- Intermediate Detection: Adipate semialdehyde is highly reactive; stabilize samples with derivatization (e.g., oximation) before GC-MS analysis .

- Competing Pathways: Cross-feeding between species complicates pathway attribution. Use isotopic tracing (¹³C-labeled substrate) to track carbon flux in consortia .

Advanced: How can structural analogs of this compound be designed to probe structure-activity relationships in polymer degradation?

Methodological Answer:

- Analog Synthesis: Replace the hexyl group with varying alkyl chains (e.g., heptyl, octyl) or modify the sulfonate moiety (e.g., benzenesulfonate vs. naphthalenesulfonate) .

- Activity Screening: Test analogs against nylon-degrading enzymes (e.g., NylC) using kinetic assays (kₐₜₜ/Kₘ) and molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic properties .

- Case Study: Ethyl 6-(4-hexylphenyl)-6-oxohexanoate (CAS DTXSID00645773) showed reduced hydrolysis rates due to steric hindrance from the aryl group, highlighting the importance of linear alkyl chains for enzyme access .

Advanced: What methods detect γ-(6-aminohexanoate)-lysine cross-links in protein modification studies, and what controls are essential?

Methodological Answer:

- Immunoblotting: Use anti-γ-(6-aminohexanoate)-lysine antibodies (1:500 dilution) for Western blotting. Block membranes with 10% skim milk in PBST to reduce nonspecific binding .

- Mass Spectrometry: LC-MS/MS with collision-induced dissociation (CID) identifies cross-linked peptides via characteristic fragmentation patterns (e.g., neutral loss of 6-aminohexanoate).

- Controls: Include unmodified lysine samples and competitive inhibition assays with free 6-aminohexanoate (0.1 M) to validate antibody specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.